Cas no 951885-89-5 (Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate)
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 7-[3-(N,N-DIMETHYLAMINO)PHENYL]-7-OXOHEPTANOATE
- Ethyl 7-(3-(dimethylamino)phenyl)-7-oxoheptanoate
- 7699e
- Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
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- MDL: MFCD09801902
- Inchi: 1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3
- InChI Key: FKTHVLUWUKYTPM-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)N(C)C)CCCCCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 328
- Topological Polar Surface Area: 46.6
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB368071-1 g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 1g |
€633.40 | 2023-04-26 | |
| abcr | AB368071-2 g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 2g |
€1047.40 | 2023-04-26 | |
| Fluorochem | 208083-2g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate |
951885-89-5 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 208083-5g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate |
951885-89-5 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| Fluorochem | 208083-1g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate |
951885-89-5 | 97% | 1g |
£352.00 | 2022-03-01 | |
| abcr | AB368071-1g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 1g |
€632.80 | 2025-04-14 | |
| abcr | AB368071-2g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 2g |
€1046.00 | 2025-04-14 | |
| abcr | AB368071-5g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 5g |
€2353.30 | 2025-04-14 | |
| abcr | AB368071-5 g |
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; . |
951885-89-5 | 97% | 5g |
€2356.60 | 2023-04-26 | |
| Key Organics Ltd | MS-21113-1G |
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate |
951885-89-5 | >95% | 1g |
£388.00 | 2025-02-09 |
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Suppliers
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate (CAS No. 951885-89-5): A Comprehensive Overview
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate, a compound with the chemical identifier CAS No. 951885-89-5, has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, characterized by its Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate moiety, represents a promising candidate for further exploration in drug discovery and development.
The molecular structure of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate consists of a heptanoate backbone modified with an N,N-dimethylamino substituent on a phenyl ring, which is further connected to a 7-oxoheptanoic acid derivative. This unique configuration suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry investigations.
Recent studies have highlighted the compound's potential in modulating various biological pathways. The presence of the N,N-dimethylamino group enhances its solubility and bioavailability, which are critical factors in drug design. Additionally, the phenyl ring and oxoheptanoic acid moiety may contribute to its binding affinity with specific enzymes or receptors, thereby influencing its pharmacological effects.
In the realm of drug development, Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has been investigated for its potential role in treating neurological disorders. The N,N-dimethylamino group is known to interact with neurotransmitter systems, suggesting that this compound could modulate synaptic activity. Preliminary in vitro studies have demonstrated its ability to influence the release and reuptake of key neurotransmitters, which could have therapeutic implications for conditions such as depression and anxiety.
The compound's structural similarity to known pharmacologically active agents has also sparked interest in its potential as a lead molecule for the development of novel therapeutics. By leveraging computational chemistry and high-throughput screening techniques, researchers have identified derivatives of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate that exhibit enhanced potency and selectivity. These findings underscore the importance of structure-activity relationships in optimizing drug candidates.
Furthermore, Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Studies have shown that compounds with similar structural features can inhibit key inflammatory pathways by modulating cytokine production and immune cell function. The N,N-dimethylamino group and phenyl ring in Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate may play a crucial role in these interactions, making it a valuable candidate for further investigation.
The synthesis of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into its structural features that contribute to its biological activity.
The pharmacokinetic profile of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Preclinical studies have begun to unravel these aspects, providing valuable data on its bioavailability and metabolic stability. These findings are crucial for guiding clinical trials and optimizing dosing regimens.
One of the most compelling aspects of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is its potential as a scaffold for drug discovery. By modifying specific parts of its structure, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several compounds with improved pharmacological profiles compared to the parent molecule. Such discoveries highlight the importance of innovative drug design strategies in addressing unmet medical needs.
The future prospects for Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As our understanding of biological systems continues to evolve, compounds like Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate will play a pivotal role in shaping the future of medicine.
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